[1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine is a chemical compound notable for its unique structure and potential applications in pharmaceuticals and organic synthesis. It features a cyclohexyl ring substituted with a methanamine group and a morpholine moiety, which contributes to its biological activity. The compound's IUPAC name is [1-(morpholin-4-ylmethyl)cyclohexyl]methanamine, and it has the molecular formula with a molecular weight of 211.35 g/mol. This compound is classified under amines, specifically as an aliphatic amine due to the presence of the amine functional group in its structure .
The synthesis of [1-(morpholin-4-ylmethyl)cyclohexyl]methanamine can be approached through several methods, primarily involving the reaction of cyclohexyl derivatives with morpholine and formaldehyde or related aldehydes.
The molecular structure of [1-(morpholin-4-ylmethyl)cyclohexyl]methanamine can be described as follows:
JVUTULSYUBFRCR-UHFFFAOYSA-N
CN1CCOCC1C(C2CCCCC2)N
InChI=1S/C12H25N3/c1-14-7-9-15(10-8-14)12(11-13)5-3-2-4-6-12/h2-11,13H2,1H3
This structural configuration indicates that the compound has potential for interacting with biological targets due to its steric and electronic properties.
[1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine can participate in various chemical reactions:
The mechanism of action of [1-(morpholin-4-ylmethyl)cyclohexyl]methanamine largely depends on its interactions with biological targets:
The physical and chemical properties of [1-(morpholin-4-ylmethyl)cyclohexyl]methanamine are critical for understanding its behavior in various environments:
[1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine has potential applications in various scientific fields:
Research into this compound continues to explore its full potential within medicinal chemistry and materials science, highlighting its relevance in ongoing scientific inquiries.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2